3-(cyclohexylmethyl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(cyclohexylmethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVIUFYBFOAEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclohexylmethyl 1h Pyrazol 5 Amine and Its Analogues
Established Synthetic Pathways for 5-Aminopyrazoles
The synthesis of the 5-aminopyrazole scaffold has been extensively studied, with several reliable methods being established. These routes typically involve the cyclization of acyclic precursors containing the requisite nitrogen and carbon atoms.
Condensation Reactions Involving β-Ketonitriles and Hydrazines
One of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org This reaction proceeds through the initial formation of a hydrazone by the nucleophilic attack of a hydrazine (B178648) nitrogen on the carbonyl carbon of the β-ketonitrile. Subsequent intramolecular cyclization, involving the attack of the other hydrazine nitrogen on the nitrile carbon, leads to the formation of the 5-aminopyrazole ring. nih.gov
A variety of substituted 5-aminopyrazoles can be synthesized using this method by employing different substituted β-ketonitriles and hydrazines. The reaction conditions are generally mild, often involving refluxing in an appropriate solvent such as ethanol.
| Starting β-Ketonitrile | Hydrazine | Product | Reaction Conditions | Yield (%) | Reference |
| General β-Ketonitrile | Hydrazine Hydrate | 3-Substituted-1H-pyrazol-5-amine | Reflux in Ethanol | Good to Excellent | nih.gov |
| α-Cyano-4-nitroacetophenone | Aryl Hydrazines | 3-(4-Nitrophenyl)-1-aryl-1H-pyrazol-5-amine | Triethylamine | Excellent | nih.gov |
| 4-Cyano-3-oxotetrahydrothiophene | Alkyl/Arylhydrazine Hydrochlorides | 2-Alkyl/Aryl-3-aminothieno[3,4-c]pyrazole | Reflux in Ethanol | Excellent | nih.gov |
Reactions with Malononitrile and Related Derivatives
Malononitrile and its derivatives are valuable precursors for the synthesis of 3,5-diaminopyrazoles. The reaction of malononitrile with hydrazine hydrate is a straightforward method to produce 3,5-diaminopyrazole. beilstein-journals.org Alkylidenemalononitriles, which are derivatives of malononitrile, also react with hydrazines to yield various substituted 5-aminopyrazoles. For instance, ethoxymethylenemalononitrile condenses with hydrazine hydrate to form 5-aminopyrazole-4-carbonitrile. nih.gov
The versatility of this method is further demonstrated by the use of thioacetals of malononitrile, which upon reaction with hydrazine monohydrate, yield 5(3)-aminopyrazoles through nucleophilic attack and subsequent cyclization. nih.gov
| Malononitrile Derivative | Hydrazine | Product | Reaction Conditions | Yield (%) | Reference |
| Malononitrile | Hydrazine Hydrate | 3,5-Diaminopyrazole | N/A | N/A | beilstein-journals.org |
| Ethoxymethylenemalononitrile | Hydrazine Hydrate | 5-Aminopyrazole-4-carbonitrile | N/A | N/A | nih.gov |
| Bis(methylthio)methylenemalononitrile | Hydrazine Monohydrate | 5-Amino-3-(methylthio)pyrazole-4-carbonitrile | N/A | N/A | nih.gov |
| Azo-linked Aldehydes, Malononitrile, Phenylhydrazine | Tannic acid-functionalized silica-coated Fe3O4 nanoparticles | Azo-linked 5-amino-pyrazole-4-carbonitriles | Mechanochemical reaction | High | frontiersin.org |
Cyclization of 3-Aminothioacrylamides with Hydrazine Equivalents
The cyclization of 3-aminothioacrylamides with hydrazine or its equivalents provides another effective route to 5-aminopyrazoles. This method is particularly useful for the synthesis of 3-substituted-5-aminopyrazoles. The reaction of a 3-aminothioacrylamide with hydrazine hydrochloride has been reported to furnish the corresponding 5-aminopyrazole in good yield. nih.gov This pathway offers an alternative to the more common β-ketonitrile and malononitrile routes, allowing for different substitution patterns on the final pyrazole (B372694) ring.
| 3-Aminothioacrylamide Derivative | Hydrazine Equivalent | Product | Reaction Conditions | Yield (%) | Reference |
| 3-Aminothioacrylamide | Hydrazine Hydrochloride | 5-Aminopyrazole derivative | N/A | Good | nih.gov |
Targeted Synthesis Approaches for Cyclohexylmethyl-Substituted Pyrazol-5-amines
While the general methods described above can theoretically be adapted to synthesize 3-(cyclohexylmethyl)-1H-pyrazol-5-amine, targeted strategies are often developed to improve efficiency and yield for specific analogues.
One-Pot and Multistep Synthetic Strategies
A multistep synthetic strategy has been reported for a close analogue, a 5-aminopyrazole containing a cyclohexylmethyl-sulfonamido group at the 3-position. nih.gov This synthesis begins with the condensation of 4-(phenylsulfonamidomethyl)cyclohexane carboxylic acid with tert-butyl cyanoacetate to form a β-ketoester. This intermediate is then treated with trifluoroacetic acid (TFA) to yield the corresponding β-ketonitrile. Finally, reaction of this β-ketonitrile with a substituted hydrazine in the presence of triethylamine in refluxing ethanol affords the desired 3-(cyclohexylmethyl-sulfonamido)-5-aminopyrazole. nih.gov This multistep approach highlights a viable pathway to introduce the cyclohexylmethyl moiety at the 3-position of the pyrazole ring.
One-pot syntheses, which combine multiple reaction steps into a single operation, are highly desirable for their efficiency and reduced waste. While a specific one-pot synthesis for this compound is not extensively documented, the development of such a process would likely involve the in-situ generation of a suitable β-ketonitrile precursor followed by cyclization with hydrazine. For instance, a one-pot, three-component reaction of an appropriate aldehyde, malononitrile, and a hydrazine derivative could potentially be optimized to yield the target compound.
Green Chemistry Approaches in Pyrazole Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources like microwave irradiation and sonication, have been successfully applied to the synthesis of pyrazole derivatives, often leading to shorter reaction times, higher yields, and reduced solvent usage. nih.govnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate the synthesis of various pyrazole-fused heterocycles. nih.gov For example, the reaction of 5-aminopyrazoles with β-ketonitriles and aldehydes under microwave irradiation has been shown to produce pyrazolo[3,4-b]pyridines in better yields and shorter reaction times compared to conventional heating. nih.gov Three-component reactions of 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation have also been developed for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. rsc.org
| Reactants | Product | Green Chemistry Method | Reaction Conditions | Yield (%) | Reference |
| 5-Aminopyrazole, β-Ketonitriles, Anisaldehyde | Pyrazolo[3,4-b]pyridine derivative | Microwave-assisted | Acetic acid | Higher than conventional | nih.gov |
| 5-Aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amines | Pyrazolo[3,4-d]pyrimidin-4-one | Microwave-assisted | Controlled irradiation | Good | rsc.orgcore.ac.uk |
| 5-Aminopyrazole, β-Enaminones | 3-Halo/Nitro-pyrazolo[1,5-a]pyrimidines | Microwave-assisted | 180 °C, 300 W, 2 min | 85–97 | nih.gov |
Sonication (Ultrasound-Assisted Synthesis): The use of ultrasound has also emerged as a valuable tool in organic synthesis. Ultrasound-mediated three-component reactions of 5-aminopyrazole, arylaldehydes, and indandione in ethanol have been developed to synthesize pyrazolo[3,4-b]pyridine derivatives in very short reaction times (4–5 minutes) and with high yields (88–97%). nih.gov This demonstrates the potential of sonication to significantly enhance the efficiency of pyrazole synthesis.
| Reactants | Product | Green Chemistry Method | Reaction Conditions | Yield (%) | Reference |
| 5-Aminopyrazole, Arylaldehydes, Indandione | Pyrazolo[3,4-b]pyridine derivative | Ultrasound-assisted | Ethanol, 4-5 min | 88–97 | nih.gov |
These green chemistry approaches offer promising avenues for the efficient and environmentally benign synthesis of this compound and its analogues.
Derivatization Strategies from this compound Precursors
The this compound core structure serves as a versatile precursor for a wide array of chemical modifications. The presence of multiple reactive sites—the 5-amino group, the pyrazole ring nitrogens, and the C4 position of the pyrazole ring—allows for extensive derivatization. These modifications are pivotal in the development of novel compounds with tailored pharmacological profiles.
Synthesis of Fused Pyrazoloazine Systems using 5-Aminopyrazoles as Precursors
5-Aminopyrazoles are instrumental in the synthesis of various fused pyrazoloazine systems, which are bicyclic heterocyclic compounds containing a pyrazole ring fused to an azine ring (a six-membered ring with at least one nitrogen atom). These fused systems are of significant interest due to their structural resemblance to endogenous purines, allowing them to interact with a variety of biological targets. The synthesis of these systems typically involves the condensation of a 5-aminopyrazole with a suitable 1,3-dielectrophilic species.
Pyrazolo[1,5-a]pyrimidines: This class of fused heterocycles can be synthesized through the reaction of 5-aminopyrazoles with various β-dicarbonyl compounds or their synthetic equivalents. For instance, the cyclocondensation of a 5-aminopyrazole with a 1,3-diketone, β-ketoester, or enaminone is a common strategy. The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazolo[1,5-a]pyrimidine (B1248293) core. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound, as well as the reaction conditions.
| Reagent | Product | Reference |
| 1,3-Diketones | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| β-Ketoesters | Pyrazolo[1,5-a]pyrimidines | google.com |
| Enaminones | Pyrazolo[1,5-a]pyrimidines | nih.gov |
Pyrazolo[5,1-c] nih.govresearchgate.netbeilstein-journals.orgtriazines: The synthesis of these triazine-fused systems often involves the diazotization of the 5-amino group of the pyrazole precursor, followed by coupling with an active methylene (B1212753) compound. For example, treating a 5-aminopyrazole with nitrous acid generates a diazonium salt, which can then react with a compound like malononitrile or acetylacetone. The resulting hydrazone intermediate can then be cyclized under acidic conditions to afford the pyrazolo[5,1-c] nih.govresearchgate.netbeilstein-journals.orgtriazine derivative. mdpi.com
| Reagent | Intermediate | Product | Reference |
| Nitrous Acid | Diazonium Salt | - | mdpi.com |
| Active Methylene Compound | Hydrazone | Pyrazolo[5,1-c] nih.govresearchgate.netbeilstein-journals.orgtriazines | mdpi.com |
Introduction of Amide and Other Functional Groups at the 5-Amino Position
The 5-amino group of this compound is a primary nucleophilic site, making it amenable to a variety of functionalization reactions, most notably acylation to form amides.
Amide Synthesis: The most direct method for the synthesis of N-(3-(cyclohexylmethyl)-1H-pyrazol-5-yl)amides is the acylation of the parent amine. This can be achieved through several standard methods:
Reaction with Acyl Chlorides or Anhydrides: In the presence of a base such as pyridine or triethylamine, this compound can be readily acylated by a wide range of acyl chlorides or anhydrides. The base serves to neutralize the hydrochloric or carboxylic acid byproduct generated during the reaction. nih.govbeilstein-journals.org This method is highly efficient and allows for the introduction of a diverse array of acyl groups.
Amide Coupling Reagents: For more sensitive substrates or when using carboxylic acids directly, a variety of coupling reagents can be employed. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-hydroxybenzotriazole (HOBt) facilitate the formation of an amide bond under mild conditions. This approach avoids the need to convert the carboxylic acid to a more reactive species like an acyl chloride.
| Acylating Agent | Conditions | Product |
| Acyl Chloride/Anhydride | Base (e.g., pyridine, triethylamine) | N-Acyl-5-aminopyrazole |
| Carboxylic Acid | Coupling Agent (e.g., EDC, HOBt) | N-Acyl-5-aminopyrazole |
Other Functional Groups: Beyond amides, the 5-amino group can be a handle for introducing other functionalities. For instance, reductive amination with aldehydes or ketones can yield secondary or tertiary amines at this position. Additionally, the amino group can be converted into other nitrogen-containing functional groups through various synthetic transformations.
Modifications on the Cyclohexylmethyl Side Chain
The synthesis of analogues with modified cyclohexylmethyl side chains is typically achieved by employing a suitably functionalized precursor during the initial pyrazole synthesis, rather than by direct modification of the side chain on a pre-formed pyrazole. The Knorr pyrazole synthesis and related methods, which involve the condensation of a hydrazine with a β-dicarbonyl compound, are well-suited for this approach.
To introduce functionality onto the cyclohexyl ring or the methylene bridge, one would start with a substituted cyclohexylacetic acid derivative. This acid can be converted into a β-ketoester or a related 1,3-dielectrophilic species. For example, a substituted cyclohexylacetic acid can be esterified and then subjected to a Claisen condensation with a suitable ester to generate a β-ketoester. This functionalized β-ketoester can then be reacted with a hydrazine derivative to construct the pyrazole ring, with the modified cyclohexylmethyl group at the 3-position.
Alternatively, a functionalized cyclohexyl methyl ketone could be used as a precursor. This ketone can be converted into a 1,3-dicarbonyl compound through various synthetic routes, which can then be used in a subsequent cyclization reaction to form the desired pyrazole. This strategy allows for the incorporation of a wide range of substituents on the cyclohexyl ring, providing a versatile route to a library of analogues.
| Precursor | Intermediate | Product |
| Substituted Cyclohexylacetic Acid | β-Ketoester | 3-(Functionalized cyclohexylmethyl)-1H-pyrazol-5-amine |
| Functionalized Cyclohexyl Methyl Ketone | 1,3-Dicarbonyl Compound | 3-(Functionalized cyclohexylmethyl)-1H-pyrazol-5-amine |
This precursor-based approach offers greater synthetic flexibility and control over the final structure compared to attempting to directly functionalize the chemically robust cyclohexylmethyl side chain.
Molecular Structure Elucidation and Conformational Analysis of 3 Cyclohexylmethyl 1h Pyrazol 5 Amine
Spectroscopic Characterization Techniques in Structural Confirmation
Spectroscopic methods are indispensable for determining the connectivity and electronic environment of atoms within a molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (IR/Raman) is employed to build a complete picture of the molecular framework of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the number and type of atoms, their connectivity, and their spatial relationships.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The pyrazole (B372694) ring should exhibit a single sharp signal for its lone aromatic proton (H4). The primary amine (-NH₂) and the pyrazole N-H proton are anticipated to appear as broad singlets, with chemical shifts that can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The cyclohexylmethyl moiety would produce a complex set of signals: a doublet for the methylene (B1212753) (-CH₂-) bridge and a series of overlapping multiplets for the eleven protons on the cyclohexane (B81311) ring.
Table 1: Expected ¹H NMR Signals for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Cyclohexane Protons (10H) | 0.8 - 1.8 | Multiplet (overlapping) | 10H |
| Cyclohexane Methine (1H) | 1.5 - 2.0 | Multiplet | 1H |
| Methylene Bridge (-CH₂-) | 2.4 - 2.6 | Doublet | 2H |
| Amine (-NH₂) | 3.5 - 5.0 (variable) | Broad Singlet | 2H |
| Pyrazole C4-H | 5.3 - 5.7 | Singlet | 1H |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a separate signal for each unique carbon atom. The molecule possesses ten distinct carbon environments: three for the pyrazole ring and seven for the cyclohexylmethyl group. The chemical shifts of the pyrazole carbons (C3, C4, C5) are characteristic of the heterocyclic ring, with C3 and C5 appearing at lower field due to their attachment to nitrogen atoms. The carbons of the cyclohexylmethyl group would resonate in the aliphatic region of the spectrum.
Table 2: Expected ¹³C NMR Signals for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Cyclohexane C4 | 25 - 27 |
| Cyclohexane C2, C6 | 26 - 28 |
| Cyclohexane C3, C5 | 32 - 34 |
| Methylene Bridge (-CH₂-) | 35 - 38 |
| Cyclohexane C1 | 40 - 43 |
| Pyrazole C4 | 95 - 100 |
| Pyrazole C3 | 145 - 150 |
¹⁵N NMR Spectroscopy: Given the presence of three nitrogen atoms in distinct chemical environments, ¹⁵N NMR would be a valuable tool. It would show three separate signals: one for the primary amine (-NH₂) and two for the pyrazole ring nitrogens (one pyrrole-type -NH- and one pyridine-type -N=). The chemical shifts are highly sensitive to the electronic environment and the specific tautomeric form present in solution. researchgate.net
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and confirm the connectivity between the cyclohexylmethyl group and the pyrazole ring.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HR-MS would be used to determine the exact mass of the molecular ion. For this compound (C₁₀H₁₇N₃), the expected monoisotopic mass is 179.1422. An experimentally determined mass that matches this value to within a few parts per million would confirm the molecular formula.
Electron Ionization Mass Spectrometry (EIMS): EIMS, often coupled with Gas Chromatography (GC-MS), would induce fragmentation of the molecule. The resulting fragmentation pattern provides a structural fingerprint. Key expected fragmentation pathways include:
Alpha-cleavage: The most common fragmentation for alkyl-substituted rings would be the loss of the cyclohexyl group via cleavage of the C-C bond adjacent to the pyrazole ring, leading to a prominent ion.
Loss of the Cyclohexylmethyl Radical: Cleavage of the bond between the methylene bridge and the pyrazole ring would result in a fragment corresponding to the pyrazol-5-amine cation.
Retro-Diels-Alder Fragmentation: The cyclohexyl ring itself can undergo fragmentation, typically by losing ethene (C₂H₄).
Pyrazole Ring Cleavage: The pyrazole ring can undergo characteristic cleavage, often involving the loss of N₂ or HCN, which is a hallmark of pyrazole fragmentation. researchgate.net
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z (mass/charge) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 179 | [M]⁺ | Molecular Ion |
| 96 | [C₅H₆N₃]⁺ | Loss of cyclohexylmethyl radical (•C₇H₁₃) |
| 83 | [C₆H₁₁]⁺ | Cyclohexylmethyl cation |
| 82 | [C₅H₆N₂]⁺ | Pyrazole ring fragment after loss of amine and rearrangement |
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several key absorption bands:
N-H Stretching: The primary amine (-NH₂) group should produce two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The N-H stretch of the pyrazole ring is expected as a broader band around 3100-3200 cm⁻¹. wpmucdn.comorgchemboulder.com
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) will be present, characteristic of the sp³-hybridized C-H bonds in the cyclohexylmethyl group.
N-H Bending: The scissoring vibration of the primary amine group is expected to appear in the 1600-1650 cm⁻¹ range. orgchemboulder.com
Ring Stretching: Vibrations corresponding to C=C and C=N stretching within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.
C-N Stretching: A band in the 1250-1350 cm⁻¹ region would correspond to the C-N stretching of the amine group.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbocyclic and heterocyclic rings.
Table 4: Expected Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3200 | Stretch (broad) | Pyrazole N-H |
| 2850 - 2950 | Stretch | Aliphatic C-H |
| 1600 - 1650 | Bend (Scissoring) | Primary Amine (-NH₂) |
| 1400 - 1600 | Ring Stretch | Pyrazole C=C, C=N |
Solid-State Structural Determination
While spectroscopic methods reveal the molecular structure in solution or the gas phase, X-ray diffraction provides unambiguous proof of structure in the solid state.
Single-Crystal X-ray Diffraction: This is the gold standard for molecular structure determination. If a suitable single crystal of this compound can be grown, this technique would provide precise atomic coordinates, allowing for the exact determination of bond lengths, bond angles, and torsional angles. researchgate.netspast.org Crucially, it would definitively identify which tautomer exists in the solid state. Furthermore, the analysis would reveal the three-dimensional packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds formed by the amine and pyrazole N-H groups, which are expected to be the dominant forces in the crystal packing. researchgate.net
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. It provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline solid. This technique is valuable for confirming the identity and phase purity of a bulk sample by comparing its pattern to that calculated from single-crystal data.
Table 5: Information Obtainable from Single-Crystal X-ray Analysis
| Parameter | Description |
|---|---|
| Molecular Connectivity | Unambiguous confirmation of the atomic connections. |
| Tautomeric Form | Definitive identification of the pyrazole tautomer present in the crystal. |
| Bond Lengths & Angles | Precise measurement of all intramolecular distances and angles. |
| Conformational Details | The exact conformation of the cyclohexyl ring (e.g., chair) and its orientation relative to the pyrazole ring. |
| Crystal System & Space Group | Fundamental crystallographic data describing the symmetry of the unit cell. |
Tautomerism and Isomeric Forms of Pyrazol-5-amines
A key structural feature of N-unsubstituted 3-substituted-1H-pyrazol-5-amines is their existence as a mixture of tautomers due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. This is known as annular prototropic tautomerism. nih.govnih.gov
For this compound, two primary tautomeric forms are possible:
This compound: The compound as named, where the cyclohexylmethyl group is at position C3 and the amine group is at position C5.
5-(cyclohexylmethyl)-1H-pyrazol-3-amine: The tautomeric isomer, where the proton has shifted from N1 to N2, effectively swapping the positions of the substituents relative to the N-H group.
The equilibrium between these two forms can be influenced by several factors:
Physical State: In the solid state, one tautomer is typically "locked" into the crystal lattice, often the thermodynamically most stable form. nih.govfu-berlin.de
Solvent: In solution, the ratio of tautomers can vary significantly with the polarity and hydrogen-bonding capability of the solvent.
Substituent Effects: The electronic properties of the substituent (in this case, the electron-donating alkyl group) influence the relative stability of the tautomers. For 3(5)-aminopyrazoles, the 3-amino tautomer is often reported to be the more stable form. nih.govnih.gov
The different analytical techniques discussed can help identify and distinguish these tautomers. X-ray crystallography provides a definitive answer for the solid state. In solution, NMR spectroscopy is the primary tool; under conditions of slow proton exchange (e.g., at low temperature), separate signals for each tautomer may be observed, allowing for their quantification.
Investigation of Annular Tautomerism in the Pyrazole Ring
The phenomenon of annular tautomerism is a key feature of N-unsubstituted pyrazoles, where a proton can migrate between the two nitrogen atoms of the heterocyclic ring. In the case of this compound, this results in two possible tautomeric forms: this compound and 5-(cyclohexylmethyl)-1H-pyrazol-3-amine.
Theoretical and experimental studies on a range of 3(5)-aminopyrazoles have consistently shown that the tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents, the physical state (solid or solution), and the solvent polarity. researchgate.netlibretexts.org For many 3(5)-aminopyrazoles, the 3-amino tautomer has been found to be more stable. libretexts.orgucl.ac.uk This preference is often attributed to the electronic effects of the amino group.
In the gas phase, the 3-amino tautomer is generally predicted to be of lower energy. rsc.org However, in solution, the equilibrium can shift. The 5-amino tautomer often possesses a larger dipole moment, leading to better stabilization in polar solvents. rsc.org Intermolecular hydrogen bonding, both between pyrazole molecules and with solvent molecules, also plays a crucial role in determining the predominant tautomeric form. rsc.org In the solid state, crystal packing forces dictate the observation of a single tautomer. libretexts.org
Table 1: Factors Influencing Tautomeric Equilibrium in 3(5)-Substituted Pyrazoles
| Factor | Influence on Equilibrium | Rationale |
| Electronic Nature of Substituent | Electron-donating groups favor the 3-substituted tautomer, while electron-withdrawing groups favor the 5-substituted tautomer. | Stabilization of the pyrazole ring through resonance and inductive effects. |
| Physical State | A single tautomer is typically observed in the solid state, while an equilibrium may exist in solution. | Crystal packing forces in the solid state favor the most stable conformation of a single tautomer. |
| Solvent Polarity | Increasing solvent polarity can shift the equilibrium towards the more polar tautomer (often the 5-amino form). | Preferential solvation and stabilization of the tautomer with the higher dipole moment. |
| Hydrogen Bonding | Intermolecular hydrogen bonding can stabilize specific tautomers through the formation of dimers or oligomers. | The formation of strong hydrogen bond networks can lower the energy of a particular tautomeric form. |
Influence of Substituents on Tautomeric Equilibria
The electronic character of substituents on the pyrazole ring is a primary determinant of the tautomeric preference. oregonstate.edu Electron-donating groups, such as alkyl groups, tend to favor the tautomer where the substituent is at the C3 position. Conversely, electron-withdrawing groups generally lead to a preference for the C5-substituted tautomer. nih.gov
The cyclohexylmethyl group in this compound is classified as an alkyl group, which is electron-donating through an inductive effect. This electronic contribution is expected to stabilize the tautomer where the cyclohexylmethyl group is at the C3 position. Therefore, the predominant tautomer is predicted to be this compound. In solution, while an equilibrium with the 5-(cyclohexylmethyl)-1H-pyrazol-3-amine tautomer may exist, the 3-substituted form is expected to be the major species. researchgate.net
Table 2: Predicted Tautomeric Preference Based on Substituent Electronic Effects
| Substituent at C3/C5 | Electronic Effect | Predicted Favored Tautomer |
| -Cyclohexylmethyl | Electron-Donating (Inductive) | This compound |
| -NH2 | Electron-Donating (Resonance) | 3-amino-1H-pyrazole |
| -NO2 | Electron-Withdrawing | 5-nitro-1H-pyrazole |
| -CN | Electron-Withdrawing | 5-cyano-1H-pyrazole |
Conformational Analysis of the Cyclohexylmethyl Moiety
The cyclohexylmethyl substituent introduces conformational flexibility to the molecule. The cyclohexane ring itself preferentially adopts a chair conformation to minimize angular and torsional strain. In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position.
For the vast majority of substituents, the equatorial position is energetically favored to avoid steric hindrance. Specifically, an axial substituent experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. The energetic penalty for a substituent to be in the axial position is known as the A-value. Larger substituents have larger A-values, indicating a stronger preference for the equatorial position.
Table 3: Representative Conformational Energy Differences (A-values) for Substituted Cyclohexanes
| Substituent | A-value (kJ/mol) | % Equatorial Conformer at 298 K |
| -CH3 | 7.3 | ~95 |
| -CH2CH3 | 7.5 | ~96 |
| -CH(CH3)2 | 9.0 | ~98 |
| -C(CH3)3 | >20 | >99.9 |
| -C6H5 | 12.1 | ~99 |
Note: The A-value for the -(CH2)-pyrazol-amine substituent is not explicitly documented but is expected to be significant, leading to a strong preference for the equatorial conformation.
Mechanistic Investigations of Biological Interactions for 3 Cyclohexylmethyl 1h Pyrazol 5 Amine Derivatives
Enzyme Inhibition Studies and Molecular Mechanisms
Derivatives of the pyrazole (B372694) scaffold are a cornerstone in medicinal chemistry, demonstrating a wide array of enzyme inhibitory activities. This section delves into the specific mechanisms through which these compounds exert their effects on several key enzyme systems.
While specific inhibitory data for 3-(cyclohexylmethyl)-1H-pyrazol-5-amine against the kinases listed below is not prominently available in the reviewed literature, the broader class of pyrazole-containing compounds has been extensively studied as kinase inhibitors. The pyrazole scaffold serves as a versatile framework for designing inhibitors that can target the ATP-binding site of various kinases.
p38 MAP Kinase: A series of N-pyrazole, N'-aryl ureas has been investigated for their ability to bind to p38 mitogen-activated protein (MAP) kinase. These compounds have been shown to interact with a key binding domain that is distinct from the adenosine (B11128) 5'-triphosphate (ATP) binding site. This interaction is facilitated when the conserved activation loop of the kinase adopts a specific conformation, allowing for lipophilic and hydrogen bonding interactions between the inhibitor and the protein. By stabilizing a conformation of the kinase that is incompatible with ATP binding, these diaryl urea (B33335) compounds effectively inhibit p38 MAP kinase activity.
IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase crucial for innate immune signaling. While direct inhibition by this compound derivatives is not detailed, other pyrazole-containing scaffolds, such as pyrazolopyrimidines, have been developed as potent IRAK4 inhibitors. These inhibitors function by targeting the kinase activity of IRAK4, which is essential for signal transduction downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). IRAK4 also possesses a scaffolding function, bridging the interaction between MYD88 and IRAK1/2, a critical step for signal transduction from the myddosome. Some novel therapeutic approaches aim to disrupt this scaffolding activity directly.
Trk, EGFRK, CDKs: The broader family of pyrazole derivatives has shown activity against Tropomyosin receptor kinases (Trks), Epidermal Growth Factor Receptor Kinase (EGFRK), and Cyclin-Dependent Kinases (CDKs). For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent Trk inhibitors. In the context of EGFR inhibition, various pyrazole-based compounds have been synthesized and evaluated, with some demonstrating significant anti-proliferative activity. Similarly, 3-aminopyrazole (B16455) derivatives have been the focus of lead optimization programs for the development of CDK2/cyclin A inhibitors as potential antitumor agents. For example, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been developed into potent and selective CDK2 inhibitors.
While direct evidence for this compound derivatives as Succinate Dehydrogenase (SDH) inhibitors is limited in the available literature, the pyrazole ring is a key component in a class of fungicides known as SDHIs. These compounds typically feature a pyrazole-carboxamide core. For instance, novel pyrazol-5-yl-benzamide derivatives have been designed and shown to exhibit significant antifungal activities by targeting SDH. Molecular docking simulations of these compounds have revealed interactions with key amino acid residues such as TRP173, SER39, and ARG43 of SDH through hydrogen bonding and p-π interactions, which is proposed as the likely mechanism of action. Other research has focused on pyrazole-5-yl-amide derivatives containing cinnamamide (B152044) structural fragments as potential SDH inhibitors.
A series of 1H-pyrazol-5-amine-based derivatives have been identified as potent thrombin inhibitors that operate through a serine-trapping mechanism. mdpi.comresearchgate.netsemanticscholar.org This covalent inhibition is transient, as the resulting acyl-enzyme complexes can slowly hydrolyze. inter-chem.pl
In this mechanism, the acylated 1H-pyrazol-5-amine transfers its acyl group to the catalytic Ser195 residue of thrombin. mdpi.comresearchgate.netsemanticscholar.org This acylation renders the enzyme catalytically inactive. Mass-shift assays have confirmed this covalent modification, showing an increase in the mass of thrombin corresponding to the addition of the acyl moiety upon incubation with the inhibitor. mdpi.comsemanticscholar.org Docking studies have further supported this covalent mechanism of inhibition. mdpi.com
Flexible acylated 1H-pyrazol-5-amines have demonstrated potent inhibition of thrombin with IC50 values in the nanomolar range (16-80 nM). mdpi.comresearchgate.net Notably, these compounds showed minimal off-target effects against other physiologically relevant serine proteases. mdpi.comresearchgate.net
| Compound | Target | Inhibition Mechanism | Potency (IC50) |
| Acylated 1H-pyrazol-5-amines (e.g., 24e, 34a, 34b) | Thrombin (FIIa) | Covalent modification of Ser195 (Serine-Trapping) | 16-80 nM |
Derivatives containing a cyclohexylmethyl group have been investigated as inhibitors of HIV-1 Reverse Transcriptase (RT). Specifically, a series of 3-hydroxypyrimidine-2,4-diones featuring a cyclohexylmethyl group at the C-6 position have shown potent anti-HIV-1 activity. nih.gov
These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov A co-crystal structure of one such analog with RT revealed that it binds to the NNRTI binding pocket. nih.gov Biochemically, these derivatives were found to dually inhibit both the polymerase (pol) and the RNase H functions of RT. nih.gov The structure-activity relationship (SAR) studies indicated that antiviral potency correlated better with the inhibition of the RT polymerase function. nih.gov
Several analogs with an isopropyl or ethyl group at the C5 position demonstrated strong inhibition against HIV-1, with EC50 values in the low nanomolar to low micromolar range. nih.gov
| Compound Class | Target | Mechanism | Potency (EC50) |
| 6-Cyclohexylmethyl-3-hydroxypyrimidine-2,4-diones | HIV-1 Reverse Transcriptase (RT) | NNRTI, dual inhibition of polymerase and RNase H functions | 26-59 nM |
Receptor Binding and Modulation Studies
The pyrazole scaffold is also a key feature in ligands designed to interact with various receptors in the central nervous system.
For example, pyrazolo[1,5-a]quinazolines have been synthesized and evaluated as GABA-A receptor modulators. Molecular modeling and electrophysiological assays have been used to predict and confirm their interaction profiles with the α1β2γ2-GABA-A receptor subtype. These studies help in understanding the structure-activity relationships that govern the affinity and efficacy of pyrazole-based ligands at the GABA-A receptor complex.
NPY5 Receptor Antagonism
Neuropeptide Y (NPY) receptor Y5 is a significant target in pharmaceutical research, particularly for metabolic disorders. Certain pyrazole-containing compounds have been investigated as antagonists for this receptor. The mechanism of antagonism involves the molecule binding to the NPY5 receptor, thereby blocking the potent orexigenic (appetite-stimulating) effects of its natural ligand, Neuropeptide Y. For instance, the selective NPY Y5 receptor antagonist L-152,804, an aminopyrazole derivative, has been shown to inhibit NPY-induced intracellular calcium transients in cells engineered to express the Y5 receptor. ispub.com While specific data on this compound is not detailed, the broader class of aminopyrazole derivatives has been a subject of interest in the development of NPY5 antagonists. ispub.com The development of such non-peptide antagonists is crucial as they offer potential therapeutic applications for metabolic diseases like obesity. ispub.com
CRF-1 Receptor Antagonism
The Corticotropin-Releasing Factor Receptor 1 (CRF-1) is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which governs responses to stress. nih.gov Overactivity of the CRF system is linked to anxiety and depression, making CRF-1 antagonists a promising area for therapeutic development. nih.govnih.gov Pyrazole derivatives have been identified as a structural class capable of acting as CRF-1 antagonists. google.com The mechanism of action for these antagonists is to block the binding of Corticotropin-Releasing Factor (CRF) to the CRF-1 receptor. This action prevents the downstream signaling cascade that leads to stress-related physiological and behavioral responses. nih.gov While hundreds of non-peptide small-molecule CRF-1 receptor antagonists have been developed, demonstrating efficacy in animal models of stress, clinical translation remains an active area of research. nih.govmdpi.com The development of orally active, brain-penetrant pyrazole-based antagonists continues to be a focus for treating stress-related disorders. mdpi.com
Apelin Receptor Activity and Signaling Pathways (Calcium/cAMP)
The apelin receptor (APJ), a G-protein coupled receptor, is involved in regulating cardiovascular function and other physiological processes. nih.govice-biosci.com Pyrazole-based compounds have been identified as potent small-molecule agonists of the APJ receptor. nih.govnih.gov The substitution of the pyrazole core with cycloalkyl groups, such as a cyclohexyl moiety, has been shown to be a viable strategy in optimizing the potency of these agonists. nih.gov
Activation of the apelin receptor by these pyrazole agonists triggers distinct intracellular signaling pathways:
Calcium (Ca2+) Mobilization: The receptor can couple to Gαq proteins, which activates phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium ions from intracellular stores, a process referred to as calcium flux. nih.gov
cAMP Inhibition: The apelin receptor is also primarily coupled to inhibitory Gαi proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). nih.gov
Interestingly, some pyrazole derivatives exhibit functional selectivity or "biased agonism," preferentially activating one pathway over another. For example, certain compounds show a bias towards the calcium mobilization pathway over cAMP inhibition or β-arrestin recruitment. nih.govnih.gov This biased signaling is a significant area of research, as it may allow for the development of drugs with more specific therapeutic effects. nih.gov
| Signaling Pathway | Associated G-Protein | Key Second Messenger | Outcome of Activation |
|---|---|---|---|
| Calcium Mobilization | Gαq | Inositol trisphosphate (IP3) / Calcium (Ca2+) | Activation of PLC-mediated calcium flux. nih.gov |
| cAMP Inhibition | Gαi | Cyclic AMP (cAMP) | Inhibition of forskolin-stimulated cAMP production. nih.gov |
Ku70/80 Protein Interactions
The Ku70/80 heterodimer is a critical component of the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells. mdpi.com The Ku protein complex acts as a scaffold, recognizing the broken DNA ends and recruiting other essential repair proteins. mdpi.comnih.gov It binds to DNA ends and protects them from nuclease activity. mdpi.com The interaction of Ku70/80 with various NHEJ factors, such as DNA polymerases (Pol λ and Pol μ) and ligases, is fundamental to the repair process. nih.gov The interaction sites are multifaceted, with different domains of both Ku70 and Ku80 serving as docking points for other proteins in the repair machinery. nih.govnih.gov While the role of Ku70/80 in DNA repair is well-established, there is no specific information in the provided search results detailing a direct interaction between Ku70/80 and this compound or its derivatives.
Antimicrobial Activity Mechanisms
Pyrazole derivatives are recognized for a wide range of pharmacological properties, including significant antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.commdpi.com Their metabolic stability makes them an attractive core structure for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. nih.gov
Inhibition of Microbial Growth Pathways
The antimicrobial action of pyrazole derivatives involves targeting various essential metabolic and structural pathways in bacteria. nih.govtandfonline.com One of the key mechanisms identified is the disruption of DNA replication and maintenance. Molecular docking studies have suggested that some pyrazole-thiazole hybrid compounds may act as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to a halt in bacterial growth. nih.gov
Other identified mechanisms include:
Cell Wall Disruption: Certain naphthyl-substituted pyrazole derivatives have been shown to exert their antibacterial effect by disrupting the integrity of the bacterial cell wall. nih.gov
Enzyme Inhibition: A pyrazole derivative was identified as a potent inhibitor of bacterial cystathionine (B15957) γ-lyase (CSE), an enzyme that produces hydrogen sulfide (B99878) (H2S). nih.gov By inhibiting CSE, the compound compromises the bacterium's ability to defend against oxidative stress. nih.gov
Transcriptional Regulation: Some pyrazole derivatives act as regulators of the global transcriptional factor MgrA in S. aureus. nih.gov MgrA is involved in managing oxidative stress and regulating virulence and antibiotic resistance. nih.gov
Induction of Cellular Damage (e.g., Reactive Oxygen Species Accumulation, Lipid Peroxidation)
A significant mechanism underlying the bioactivity of some pyrazole derivatives is their ability to induce oxidative stress within cells. nih.gov This process involves the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. nih.govnih.gov An excess of ROS can overwhelm the cell's endogenous antioxidant defenses, leading to widespread damage to vital cellular components. nih.govnih.gov
The accumulation of ROS triggers a cascade of damaging events:
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation. nih.gov This process damages membrane structure and function, leading to increased permeability and cellular dysfunction. nih.gov The measurement of thiobarbituric acid reactive substances (TBARS) is a common method to quantify the extent of lipid peroxidation. nih.gov
Oxidation of Proteins and DNA: ROS can also cause irreversible oxidative damage to proteins and nucleic acids, disrupting their normal functions and contributing to cell death. nih.gov
This induction of oxidative stress and subsequent cellular damage has been identified as a key mechanism not only in the antimicrobial context but also in the pro-apoptotic effects of certain pyrazole derivatives against cancer cells. waocp.org By increasing intracellular ROS levels, these compounds can trigger programmed cell death pathways. waocp.org
| Mechanism Category | Specific Action | Bacterial Target/Process | Reference |
|---|---|---|---|
| Inhibition of Growth Pathways | Enzyme Inhibition | DNA Gyrase / Topoisomerase IV | nih.gov |
| Structural Damage | Bacterial Cell Wall Disruption | nih.gov | |
| Enzyme Inhibition | Cystathionine γ-lyase (CSE) | nih.gov | |
| Transcriptional Regulation | Global Transcriptional Factor MgrA | nih.gov | |
| Induction of Cellular Damage | ROS Accumulation | General cellular environment | nih.govwaocp.org |
| Lipid Peroxidation | Cellular membranes | nih.govnih.gov |
Antitubercular Mechanisms Against Mycobacterium tuberculosis
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic agents with diverse mechanisms of action. Pyrazole derivatives have garnered significant attention in this regard, with research indicating multiple pathways through which they exert their antimycobacterial effects. While the specific mechanistic details for this compound are not extensively documented in publicly available literature, investigations into structurally related pyrazole compounds provide valuable insights into their potential antitubercular activities. These mechanisms primarily involve targeting essential mycobacterial enzymes and modulating the host immune response.
Another critical enzyme targeted by pyrazole derivatives is UDP-galactopyranose mutase (UGM). mdpi.comnih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall as it catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose, a precursor for galactan biosynthesis. nih.gov The absence of UGM in mammals makes it an attractive and specific target for novel antitubercular drugs. mdpi.com A pyrazole-based compound, MS208 , has been identified as a mixed inhibitor of MtbUGM, binding to an allosteric site on the enzyme rather than the active site. nih.gov Further research into other pyrazole analogues, such as DA10 , has shown competitive inhibition of MtbUGM, although this did not always translate to whole-cell activity against M. tuberculosis. mdpi.com
Beyond direct action on mycobacterial components, some pyrazole derivatives have been shown to modulate the host's immune response to infection. nih.gov For instance, the nitroso-containing pyrazole derivative NSC 18725 has been found to inhibit the growth of intracellular M. tuberculosis by inducing autophagy in infected human macrophages. nih.gov Autophagy is a cellular process that can eliminate intracellular pathogens. By augmenting this host defense mechanism, NSC 18725 aids in the clearance of the bacteria. nih.govfrontiersin.org This compound was also found to be active against dormant, non-replicating mycobacteria, a significant advantage in treating latent tuberculosis infections. nih.gov
Furthermore, some pyrazole derivatives exhibit synergistic or additive effects when used in combination with existing first-line anti-TB drugs. nih.gov For example, NSC 18725 has demonstrated a synergistic relationship with isoniazid (B1672263) (INH) and an additive effect with other drugs. nih.gov This suggests that pyrazole-based compounds could be used in combination therapies to enhance the efficacy of current treatment regimens and potentially combat drug resistance.
The following tables summarize the antitubercular activity and enzyme inhibition data for several pyrazole derivatives discussed in the literature.
**Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against *M. tuberculosis***
| Compound | Mtb Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 15 | Drug-Susceptible & Resistant | 2 | nih.gov |
| Compound 35 | Drug-Susceptible & Resistant | 2-4 | nih.gov |
| NSC 18725 | M. bovis BCG | ~0.83 (2.5 µM) | nih.gov |
| Compound 6 | H37Rv | Not Specified | nih.gov |
Note: This table is interactive. You can sort the columns by clicking on the headers.
Table 2: Enzyme Inhibition Data for Pyrazole Derivatives
| Compound | Target Enzyme | Inhibition Type | Ki (µM) | Reference |
|---|---|---|---|---|
| MS208 | MtbUGM | Mixed | Not Specified | mdpi.comnih.gov |
| DA10 | MtbUGM | Competitive | 51 ± 4 | mdpi.com |
Note: This table is interactive. You can sort the columns by clicking on the headers.
Structure Activity Relationship Sar Studies of 3 Cyclohexylmethyl 1h Pyrazol 5 Amine Scaffolds
Impact of Substituents on the Pyrazole (B372694) Ring at Positions 1, 3, and 4
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offering multiple positions for substitution (N1, C3, C4, and C5) that can significantly modulate a compound's properties. For the 3-(cyclohexylmethyl)-1H-pyrazol-5-amine scaffold, modifications at the N1, C3, and C4 positions are critical in defining the molecule's interaction with its biological targets.
Substituents on the pyrazole ring can influence the molecule's electronic distribution, steric profile, and hydrogen bonding capacity. For instance, substitution at the N1 position can alter the acidity of the remaining ring proton and influence the orientation of other substituents. Electron-donating groups generally increase the electron density of the ring, while electron-withdrawing groups decrease it, affecting the molecule's reactivity and binding affinity. researchgate.net The size and spatial arrangement of substituents are also critical; bulky groups can create steric hindrance that may prevent effective binding to a target protein, or conversely, they can promote favorable hydrophobic interactions. researchgate.net
A systematic study on 3-substituted pyrazoles demonstrated that N1-alkylation can be achieved with high regioselectivity, a crucial factor for consistent SAR data. researchgate.net In some series, the introduction of lipophilic moieties at the N1 position, such as methyl or phenyl groups, has been shown to decrease biological activity compared to the unsubstituted analogue, suggesting that an unsubstituted N-H group might be important for hydrogen bonding with the target receptor. nih.gov
The cyclohexylmethyl group at the C3 position is a defining feature of this scaffold, contributing significantly to the molecule's lipophilicity and steric bulk. While specific studies detailing the systematic modulation of this particular group are limited, general SAR principles for C3-substituents on pyrazoles provide valuable insights. The size and nature of the substituent at C3 can directly impact how the molecule fits into the binding pocket of a target protein.
Modifications could include:
Ring Size Variation: Changing the cyclohexane (B81311) to a cyclopentyl or cycloheptyl ring would alter the steric profile and flexibility, potentially optimizing interactions within a hydrophobic pocket.
Introduction of Substituents: Adding functional groups (e.g., hydroxyl, methyl) to the cyclohexane ring could introduce new interaction points (hydrogen bonding, van der Waals forces) or alter the group's conformation and lipophilicity.
Replacement with Acyclic Alkyl Groups: Replacing the cyclohexylmethyl group with branched or linear alkyl chains of similar size could help determine if the cyclic nature is essential for activity.
The presence of a bulky, hydrophobic group at this position is often crucial for anchoring the molecule in a non-polar region of the binding site, a common feature in inhibitors targeting the ATP-binding pocket of kinases.
Introducing aromatic and heteroaromatic rings at various positions of the pyrazole core is a common strategy to enhance biological activity. These groups can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonds (if heteroatoms are present), which can significantly increase binding affinity.
| Position of Substitution | Type of Substituent | General Impact on Activity | Potential Interactions |
| N1 | Small Alkyl (e.g., Methyl) | Can decrease activity if N-H is required for H-bonding. nih.gov | Fills small hydrophobic pockets. |
| N1 | Phenyl/Aryl | Can increase activity through additional binding interactions. | π-π stacking, hydrophobic interactions. |
| C4 | Halogens (Cl, F) | Often enhances potency. | Can form halogen bonds, alters electronics. |
| C4 | Aromatic/Heteroaromatic | Can significantly increase binding affinity. | Hydrophobic interactions, π-π stacking, H-bonding. |
Role of the 5-Amino Group in Biological Potency and Selectivity
The 5-amino group is a cornerstone of the biological activity for this class of compounds. Its basicity and hydrogen-bonding capabilities often make it a critical pharmacophoric feature for interaction with protein targets, particularly kinases. mdpi.comnih.gov This group frequently acts as a hydrogen bond donor, forming key interactions with the hinge region of the ATP-binding site of many kinases. This interaction helps to orient the inhibitor correctly within the active site, ensuring high-affinity binding.
SAR studies consistently demonstrate that the presence of an unsubstituted or appropriately substituted amino group at the C5 position is vital for potency. scirp.org In one study on 4-arylazo-3,5-diamino-1H-pyrazoles, it was found that the amino groups were essential for activity, as their acetylation led to a complete loss of function, underscoring their role in target engagement. nih.gov
Given the importance of the 5-amino group, its derivatization is a key strategy for modulating activity, improving selectivity, and altering physicochemical properties. Common derivatizations include acylation to form amides or using the amino group as a nucleophile to construct fused ring systems.
Amide Formation: Acylating the 5-amino group to form an amide can introduce new vectors for interaction. For example, in a series of 5-amino-1H-pyrazole-4-carboxamide derivatives designed as pan-FGFR covalent inhibitors, the amide functionality was integral to the molecule's ability to bind to the target. nih.gov The specific acyl group attached can be optimized to occupy adjacent binding pockets and form additional interactions, thereby enhancing potency and selectivity.
Cyclization: The 5-aminopyrazole moiety is a versatile precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. nih.gov This is typically achieved by reacting the 5-aminopyrazole with β-dicarbonyl compounds or their equivalents. nih.govsciencepublishinggroup.com The resulting bicyclic scaffold is a well-established "privileged structure" in kinase inhibition, mimicking the adenine (B156593) region of ATP. rsc.org The substituents on the newly formed pyrimidine (B1678525) ring offer further opportunities for chemical modification to fine-tune the inhibitor's profile. rsc.orgresearchgate.net This strategy effectively locks the conformation of the side chain and presents new functional groups for interaction with the target protein.
| Derivatization Strategy | Reagent/Method | Resulting Structure | Impact on Biological Profile |
| Amide Formation | Acyl Halides, Carboxylic Acids | Forms a C5-amido-pyrazole | Introduces new H-bond acceptors/donors; can extend into new binding pockets. nih.gov |
| Cyclization | β-Dicarbonyl compounds | Fused Pyrazolo[1,5-a]pyrimidine (B1248293) | Creates a rigid, bicyclic scaffold; often a potent kinase hinge-binder. nih.govrsc.org |
| Cyclization | Keteone-S,S-acetals | Fused Pyrazolo[1,5-a]pyrimidine | Provides alternative routes to the privileged kinase inhibitor scaffold. sciencepublishinggroup.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. utm.my For pyrazole derivatives, QSAR models are invaluable for understanding the key molecular properties that drive potency and for rationally designing new, more effective compounds. nih.gov
The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), hydrophobic (e.g., LogP), and topological properties. nih.govnih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that links these descriptors to the observed biological activity (e.g., IC₅₀ values). acs.org
For instance, 2D-QSAR studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed that descriptors related to the steric bulk and size of the molecule were significant, with a negative correlation suggesting that less bulky compounds were more active. acs.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding by generating contour maps that visualize regions where steric bulk, positive/negative charge, or hydrophobicity are favorable or unfavorable for activity. mdpi.comresearchgate.net
The ultimate goal of QSAR is to develop robust and predictive models. A reliable QSAR model must be statistically validated to ensure it is not the result of a chance correlation. mdpi.com This is typically done using internal validation techniques like leave-one-out (LOO) cross-validation (Q²) and external validation using a test set of compounds that were not used to build the model. nih.govacs.org
Once validated, these models serve as powerful predictive tools. They can be used to:
Predict the Activity of Novel Compounds: The biological activity of newly designed, unsynthesized compounds can be predicted, allowing chemists to prioritize the synthesis of the most promising candidates. nih.govnih.govmdpi.com
Guide Lead Optimization: The model and its associated contour maps can guide the modification of a lead compound by indicating which positions should be substituted and with what types of functional groups to enhance activity. mdpi.comhanyang.ac.kr
Elucidate Mechanisms: The descriptors that are found to be significant in the QSAR model can provide insights into the mechanism of action by highlighting the physicochemical properties that are most important for binding to the biological target. nih.gov
For example, a 3D-QSAR model for pyrazole-based kinase inhibitors might show a sterically favorable region near a certain position on the ring, prompting chemists to synthesize derivatives with larger substituents at that site to better fill a hydrophobic pocket in the target protein. mdpi.com
Computational Chemistry and Molecular Modeling of 3 Cyclohexylmethyl 1h Pyrazol 5 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(cyclohexylmethyl)-1H-pyrazol-5-amine, DFT calculations can elucidate a wide range of molecular properties, from its preferred geometric conformation to its spectroscopic signatures. Such studies are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), which has been shown to provide accurate results for related pyrazole (B372694) systems. nih.govnih.gov
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this involves finding the lowest energy conformation of the flexible cyclohexylmethyl group relative to the planar pyrazole ring. The cyclohexyl ring is expected to adopt a stable chair conformation to minimize steric strain. DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles of this most stable structure. nih.gov
Once the geometry is optimized, the electronic structure can be analyzed. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed across the pyrazole ring.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map visually identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. In this molecule, negative potential is anticipated around the nitrogen atoms of the pyrazole ring and the amino group, highlighting these areas as potential hydrogen bond acceptors.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ 1.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 6.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 2.5 - 3.5 D | Measures molecular polarity |
DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. jocpr.com
Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. By comparing the calculated spectrum with experimental data, researchers can confirm the presence of key functional groups. For this compound, characteristic vibrational modes would include N-H stretching frequencies for the amine and pyrazole groups, C-H stretching for the cyclohexyl and methylene (B1212753) groups, and C=N and C-N stretching vibrations within the pyrazole ring. nih.gov
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values serve as a valuable reference for interpreting experimental NMR spectra. The predicted shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the pyrazole ring are expected to appear in the aromatic region, while the cyclohexyl protons would produce complex signals in the aliphatic region.
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Functional Group Assignment |
| IR Frequencies (cm⁻¹) | ||
| ν(N-H) | 3300 - 3500 | Amine & Pyrazole N-H stretch |
| ν(C-H) | 2850 - 3100 | Cyclohexyl & Pyrazole C-H stretch |
| ν(C=N), ν(C=C) | 1500 - 1650 | Pyrazole ring stretching |
| ¹H NMR Chemical Shifts (ppm) | ||
| δ(N-H) | 10.0 - 12.0 | Pyrazole N1-H |
| δ(C4-H) | ~ 5.5 | Pyrazole C4-H |
| δ(NH₂) | 4.0 - 5.0 | Amine group |
| δ(CH₂) | ~ 2.5 | Methylene bridge |
| δ(Cyclohexyl) | 1.0 - 1.8 | Cyclohexyl group |
| ¹³C NMR Chemical Shifts (ppm) | ||
| δ(C3, C5) | 140 - 155 | Pyrazole ring carbons |
| δ(C4) | ~ 100 | Pyrazole ring carbon |
| δ(CH₂) | ~ 35 | Methylene bridge |
| δ(Cyclohexyl) | 25 - 40 | Cyclohexyl group |
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a species with a proton, while gas-phase basicity (GPB) is the negative of the corresponding Gibbs free energy change. nih.govwikipedia.org These values quantify the intrinsic basicity of a molecule in the absence of solvent effects. DFT calculations can accurately predict PA and GPB. researchgate.net
The amine group (-NH₂) and the pyrrole-like N-H group on the pyrazole ring can act as hydrogen bond donors. The pyridine-like nitrogen atom and the amine group can also function as hydrogen bond acceptors. mdpi.com DFT can be used to model dimers or clusters of the molecule to study these interactions. Analysis of these interactions is crucial for understanding the compound's behavior in the solid state and its potential to bind with biological macromolecules. lookchem.com
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to characterize the nature and strength of these hydrogen bonds and other weaker noncovalent interactions, like van der Waals forces involving the cyclohexyl group. cardiff.ac.uk
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. researchgate.net
Given that many pyrazole derivatives exhibit inhibitory activity against protein kinases, a plausible target for this compound in a docking simulation would be the ATP-binding site of a kinase. nih.gov
In a typical docking protocol, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The optimized 3D structure of this compound, obtained from DFT calculations, is then placed into the defined binding site of the protein. The docking algorithm samples a vast number of possible conformations and orientations of the ligand, scoring each based on a force field that estimates the binding free energy.
The results of a docking simulation provide a binding score (e.g., in kcal/mol), which estimates the binding affinity, and a predicted binding pose. This pose reveals specific intermolecular interactions, such as:
Hydrogen bonds: The amine and pyrazole N-H groups can donate hydrogen bonds to acceptor residues (e.g., aspartate, glutamate) in the protein's active site. The pyrazole nitrogens can accept hydrogen bonds from donor residues (e.g., lysine, arginine). researchgate.net
Hydrophobic interactions: The nonpolar cyclohexyl ring can form favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.
Pi-stacking: The aromatic pyrazole ring can engage in π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
These predicted interactions provide a rational basis for understanding the molecule's potential biological activity and for designing more potent analogues.
Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target
| Parameter | Result | Interpretation |
| Binding Affinity (ΔG) | -8.5 kcal/mol | Strong predicted binding to the target |
| Predicted Interacting Residues | ||
| Hydrogen Bond (Donor) | GLU 85, ASP 145 | Ligand's -NH and -NH₂ groups interacting with protein |
| Hydrogen Bond (Acceptor) | LYS 22 | Ligand's pyrazole N interacting with protein |
| Hydrophobic Interactions | LEU 15, VAL 30, ILE 84 | Cyclohexyl group fitting into a hydrophobic pocket |
Elucidation of Specific Amino Acid Interactions within Binding Pockets
Molecular docking and dynamics simulations performed on N1-substituted pyrazole derivatives, particularly those with hydroxy-substituted cyclohexyl groups, have shed light on their binding modes within the active site of kinases like B-Raf. nih.gov These computational models are crucial for identifying the key amino acid residues that form stabilizing interactions with the ligand.
The orientation of the pyrazole core and its substituents is critical for establishing a network of interactions that determine binding affinity and inhibitory activity. For the most active diastereomer compounds featuring cis- and trans-3-hydroxycyclohexyl substituents, molecular dynamics simulations revealed stable interactions with specific residues at the entrance of the B-Raf active site. nih.gov In contrast, less active derivatives with smaller cycloalkyl groups, such as cyclopentyl, tended to interact with different, inner residues. nih.gov
The primary interactions observed for the highly active N1-hydroxycyclohexyl pyrazole derivatives involve a combination of hydrogen bonds and hydrophobic contacts. The pyrazole scaffold itself often participates in hydrogen bonding with the hinge region of the kinase, a common feature for ATP-competitive inhibitors. The cyclohexyl group, owing to its bulky and lipophilic nature, typically engages in van der Waals interactions within a hydrophobic pocket of the active site. The specific interactions for these active analogs are detailed in the table below.
Table 1: Key Amino Acid Interactions for N1-Hydroxycyclohexyl Pyrazole Derivatives in B-Raf Kinase Binding Pocket
| Interacting Ligand Group | Interacting Amino Acid | Type of Interaction | Reference |
|---|---|---|---|
| Hydroxycyclohexyl Group | Ile463 | Hydrophobic Interaction | nih.gov |
| Pyrazole Core | Hinge Region Residues | Hydrogen Bonding | General observation for kinase inhibitors |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic picture of how a ligand-protein complex behaves, offering insights into its stability and the conformational changes that may occur upon binding.
For N1-substituted pyrazole derivatives, MD simulations have been instrumental in validating the stability of docking poses and in providing a more realistic model of the interactions within the binding pocket. nih.gov These simulations can reveal whether initial favorable interactions are maintained over time and can highlight the flexibility of both the ligand and the protein.
The stability of the ligand-protein complex is a critical factor in determining the efficacy of a potential drug molecule. MD simulations allow for the assessment of this stability by monitoring various parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex will typically show a low and converging RMSD value, indicating that the ligand remains bound in a consistent conformation.
In the study of N1-hydroxycyclohexyl pyrazole derivatives as B-Raf inhibitors, MD simulations demonstrated that the most active compounds formed highly stable complexes. nih.gov The stable interactions with key residues, particularly Ile463 at the entrance of the active site, were maintained throughout the simulations. nih.gov This sustained interaction is believed to be a key determinant of their high inhibitory activity.
Conversely, less active analogs showed greater fluctuations and less stable interactions within the binding site during MD simulations. nih.gov This suggests that the size and substitution pattern of the cycloalkyl group play a crucial role in achieving a stable binding mode. The dynamic behavior observed in these simulations provides a rationale for the observed differences in biological activity among the studied pyrazole derivatives.
Table 2: Summary of Molecular Dynamics Simulation Findings for N1-Hydroxycyclohexyl Pyrazole Derivatives
| Parameter | Observation for Most Active Derivatives | Observation for Less Active Derivatives | Reference |
|---|---|---|---|
| Ligand RMSD | Low and stable, indicating a consistent binding pose. | Higher fluctuations, suggesting binding instability. | nih.gov |
| Key Interactions | Stable and maintained interaction with Ile463. | Interactions with inner residues (Asn580, Ser465) were less stable. | nih.gov |
Advanced Analytical Methodologies in Research on 3 Cyclohexylmethyl 1h Pyrazol 5 Amine
Chromatographic Techniques for Purity Assessment and Isolation of Analogues (LC-MS, GC-MS)
Chromatographic techniques are indispensable for determining the purity of synthesized compounds and for the isolation of related substances and analogues. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that provide both separation and identification of components within a sample.
In the analysis of pyrazole (B372694) derivatives, LC-MS is frequently utilized to assess purity and identify impurities. The combination of the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection by mass spectrometry allows for the detection of trace-level impurities. For instance, in the characterization of novel 5-amino pyrazole derivatives, LC-MS is a standard method for confirming the molecular weight of the synthesized compounds and assessing their purity.
GC-MS is another critical tool, particularly for the analysis of volatile impurities and for impurity profiling of pharmaceutical starting materials and final products. The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different components within a test sample. For example, in the synthesis of a related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, GC-MS is employed for its analytical characterization.
Table 1: Illustrative Purity Assessment of a Pyrazole Derivative using LC-MS
| Parameter | Value |
| Compound ID | Analogous Pyrazole Derivative |
| Purity (%) | >98% |
| Method | HPLC-MS |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Detection | ESI-MS |
| Major Impurity (m/z) | [M+H]+ of a potential precursor |
This table is illustrative and based on typical data for analogous pyrazole derivatives.
High-Resolution Spectroscopic Techniques for Detailed Structural Elucidation (High-Resolution NMR, 2D NMR)
High-resolution spectroscopic techniques are paramount for the unambiguous structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including high-resolution and two-dimensional (2D) techniques, provides detailed information about the molecular structure, connectivity, and stereochemistry of a molecule.
2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms within the molecule. For instance, a COSY spectrum would reveal the coupling between adjacent protons, helping to map out the spin systems in the cyclohexyl ring and the pyrazole core. An HSQC spectrum would correlate directly bonded proton and carbon atoms, while an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the final structure. The synthesis and characterization of a complex pyrazole derivative, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, involved extensive use of 1D and 2D NMR for its structural confirmation.
Table 2: Representative ¹H NMR and ¹³C NMR Chemical Shifts for a Substituted Pyrazole Analogue
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole H-4 | 5.85 (d, J=2.3 Hz) | 95.2 |
| Pyrazole C-3 | - | 150.1 |
| Pyrazole C-5 | - | 141.8 |
| N-CH₂ | 3.90 (d, J=7.2 Hz) | 55.6 |
| Cyclohexyl CH | 1.75 (m) | 38.4 |
| Cyclohexyl CH₂ | 1.65-1.05 (m) | 30.8, 26.2, 25.5 |
This data is representative for a 1-(cyclohexylmethyl)-1H-pyrazole core structure and is intended for illustrative purposes.
Biochemical Assays for Mechanism-of-Action Elucidation (e.g., Enzymatic Inhibition Assays, Mass-Shift Assays)
To understand the biological activity and potential therapeutic applications of a compound, biochemical assays are essential. These assays can elucidate the mechanism of action, for example, by determining if a compound inhibits a specific enzyme.
Enzymatic inhibition assays are commonly used to screen compound libraries and to characterize the potency and selectivity of potential drug candidates. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including the inhibition of various enzymes. For instance, novel pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes. nih.gov Similarly, other pyrazole-based compounds have been investigated as potent monoamine oxidase (MAO) inhibitors. researchgate.net For 3-(cyclohexylmethyl)-1H-pyrazol-5-amine, a screening campaign against a panel of relevant enzymes could reveal its specific biological targets.
Mass-shift assays are a type of biochemical assay that uses mass spectrometry to detect the modification of a substrate or protein by an enzyme. These assays are highly sensitive and can be used to study a wide range of enzyme activities. While specific examples for this compound are not available, this methodology is applicable to the study of its potential enzymatic targets.
Table 3: Example of Enzymatic Inhibition Data for a Pyrazole Analogue
| Enzyme Target | IC₅₀ (µM) | Assay Type |
| Cyclooxygenase-2 (COX-2) | 0.5 | Cell-free enzymatic assay |
| Monoamine Oxidase B (MAO-B) | 2.1 | Fluorometric assay |
| Tyrosine Kinase | >100 | Kinase activity assay |
This table presents hypothetical data based on the activities of known pyrazole-containing enzyme inhibitors to illustrate the type of information generated from such assays.
Future Research Trajectories and Unaddressed Research Questions
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
While classical methods for pyrazole (B372694) synthesis, such as the reaction of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research must focus on developing more efficient and environmentally benign pathways for the synthesis of 3-(cyclohexylmethyl)-1H-pyrazol-5-amine. researchgate.net The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce environmental impact through methods like using biodegradable solvents, catalytic reactions, and renewable starting materials. researchgate.net
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of pyrazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov
Solvent-Free Conditions: Performing reactions in the absence of solvents minimizes waste and can simplify product purification. researchgate.nettandfonline.com The use of solid supports or organic ionic salts like tetrabutylammonium (B224687) bromide (TBAB) as a reaction medium has proven effective for other pyrazole syntheses. tandfonline.com
Green Solvents: Research into the use of water or other environmentally friendly solvents is a critical avenue. thieme-connect.com Aqueous methods, sometimes in conjunction with catalysts like cetyltrimethylammonium bromide (CTAB), have been successfully developed for other pyrazoles. thieme-connect.com
Recyclable Catalysts: The development and application of heterogeneous or recyclable catalysts can significantly improve the sustainability of the synthesis process. researchgate.netcitedrive.com Examples include silica-supported sulfuric acid and various metal-oxide nanocomposites. thieme-connect.com
Investigating these modern synthetic strategies could lead to more atom-economical, operationally simple, and high-yielding routes to this compound, facilitating its broader study and potential application. researchgate.netcitedrive.com
Identification of New Biological Targets and Pathways
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities by interacting with numerous targets. mdpi.comnih.govmdpi.com Pyrazole-containing compounds have shown potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. researchgate.nettandfonline.com A critical unaddressed question is the full spectrum of biological targets for this compound.
Future research should involve comprehensive screening to identify its molecular targets and elucidate the pathways it modulates. Potential areas of investigation, based on the known activities of other pyrazole derivatives, include:
Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of various kinases, which are crucial targets in oncology. nih.gov Screening against panels of kinases such as RET, CDKs, EGFR, VEGFR-2, and JNK3 could reveal potential anticancer or neuroprotective applications. nih.govnih.govnih.gov
Enzyme Inhibition: Pyrazoles have been found to inhibit enzymes like carbonic anhydrase, dihydrofolate reductase (DHFR), cyclooxygenase (COX), and monoamine oxidase (MAO). mdpi.comtandfonline.comnih.govacs.org Investigating the inhibitory activity of this compound against these and other enzyme classes is warranted.
Receptor Modulation: Some pyrazole derivatives act as modulators for receptors, such as metabotropic glutamate (B1630785) receptors, indicating potential applications in neurological disorders. nih.gov
Systematic biological evaluation will be essential to map the pharmacological profile of this compound and uncover novel therapeutic opportunities.
Rational Design of Derivatives with Enhanced Selectivity and Potency
Once primary biological targets are identified, the rational design of derivatives of this compound can be undertaken to optimize its pharmacological properties. Structure-activity relationship (SAR) studies are fundamental to this process, correlating specific structural features with biological activity. nih.govnih.gov
Future design strategies could focus on:
Modification of the Cyclohexyl Group: Altering the size, conformation, or substitution pattern of the cyclohexyl ring could significantly impact binding affinity and selectivity for a given target.
Substitution on the Pyrazole Ring: Introducing various functional groups at the unoccupied positions of the pyrazole ring can modulate the electronic and steric properties of the molecule, leading to improved potency. nih.gov
Derivatization of the Amine Group: The 5-amino group serves as a key functional handle for creating amides, sulfonamides, or other derivatives, which can form additional interactions with biological targets and enhance activity. mdpi.comnih.gov
By systematically synthesizing and evaluating a library of analogs, researchers can develop new compounds with superior potency, enhanced selectivity, and improved drug-like properties.
Development of Advanced Computational Models for Prediction and Design
Computational chemistry has become an indispensable tool in modern drug discovery, offering cost-effective and efficient means to identify lead compounds and guide their optimization. eurasianjournals.com For this compound and its future derivatives, advanced computational models can accelerate the design and development process.
Key computational approaches to be employed include:
Molecular Docking: This technique predicts the preferred binding orientation of a molecule to its target, helping to elucidate the molecular basis of its activity and guide the design of more potent analogs. nih.goveurasianjournals.com
3D-Quantitative Structure-Activity Relationship (3D-QSAR): Models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed to correlate the 3D structural features of a series of compounds with their biological activities, providing a roadmap for designing more active molecules. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior and conformational flexibility of the compound and its target, providing deeper insights into their interaction and binding stability. eurasianjournals.com
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can offer detailed information on the electronic structure and properties of the molecule, aiding in the understanding of its reactivity and interactions. eurasianjournals.comresearchgate.net
Integrating these computational methods will be crucial for prioritizing synthetic targets, predicting biological activity, and rationally designing novel derivatives of this compound with therapeutic potential. eurasianjournals.com
Patent Landscape Analysis Relevant to 3 Cyclohexylmethyl 1h Pyrazol 5 Amine and Pyrazol 5 Amine Scaffolds
Review of Synthetic Method Patents for Pyrazole (B372694) Derivatives
The synthesis of pyrazol-5-amine derivatives is well-documented in patent literature, reflecting the quest for efficient and versatile manufacturing processes for this important class of compounds. A key patent in this area is US6218418B1, which details a process for the preparation of 3(5)-amino-pyrazole derivatives, including those with a cycloalkyl group at the 3-position. google.com The synthetic strategies outlined in this and other patents often revolve around the condensation of a β-ketonitrile with hydrazine (B178648) or a hydrazine derivative.
For a compound like 3-(cyclohexylmethyl)-1H-pyrazol-5-amine, a plausible synthetic route, inferred from the methodologies described in the patent literature, would involve the reaction of a β-ketonitrile precursor bearing a cyclohexylmethyl group with hydrazine. The general scheme is a versatile method for accessing a wide range of 3-substituted pyrazol-5-amines.
A summary of a representative patented synthetic approach is provided in the table below:
| Patent Reference | Synthetic Method | Precursors | Relevance to this compound |
| US6218418B1 | Cyclocondensation reaction | A β-ketonitrile and hydrazine hydrate | This patent covers 3-cycloalkyl-1H-pyrazol-5-amines, providing a direct and relevant synthetic strategy. google.com |
This patented methodology underscores a foundational approach to the synthesis of the pyrazol-5-amine core, which is adaptable for the introduction of various substituents at the 3-position, including the cyclohexylmethyl group.
Analysis of Patents Claiming Biological Activities and Uses in Research Reagents
The pyrazol-5-amine scaffold is a privileged structure in drug discovery, with numerous patents claiming its derivatives for a wide array of biological activities. These patents highlight the therapeutic potential of this class of compounds and their utility as research tools to probe biological pathways.
A significant patent, US6218418B1, claims 3(5)-amino-pyrazole derivatives with a C3-C6 cycloalkyl group for their potent antitumor activity. google.com The inventors assert that these compounds are useful in the treatment of various cancers, including but not limited to carcinoma of the bladder, breast, colon, and lung. The patent also discloses the utility of these compounds in treating other cell proliferative disorders, Alzheimer's disease, viral infections, and autoimmune diseases. google.com The mechanism of action is attributed to the inhibition of cyclin-dependent kinases (cdks), which are crucial regulators of the cell cycle. google.com
The broad claims in this patent suggest that this compound could potentially exhibit similar biological activities and be a valuable research reagent for studying cdk inhibition and its downstream effects.
The table below summarizes key patent claims regarding the biological activities of relevant pyrazol-5-amine scaffolds:
| Patent Reference | Claimed Biological Activity/Use | Targeted Disease/Disorder | Relevance to this compound |
| US6218418B1 | Antitumor agents, cdk inhibitors | Cancer, cell proliferative disorders, Alzheimer's disease, viral infections, autoimmune diseases | The patent's claims for 3-cycloalkyl-pyrazol-5-amines strongly suggest potential applications for this specific compound in oncology and neurodegenerative disease research. google.com |
Q & A
Q. What are the primary synthetic routes for 3-(cyclohexylmethyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions, such as cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, cyclohexylmethyl-substituted precursors undergo condensation with hydrazines under acidic or basic conditions to form the pyrazole core . Solvent selection (e.g., ethanol or DMSO) and temperature control are critical for optimizing yields. Microwave-assisted synthesis under solvent-free conditions has been reported for analogous pyrazoles, achieving >90% yield in 2 minutes . Key steps include purification via column chromatography to isolate the amine-functionalized product .
Q. How is this compound characterized structurally?
Answer: Characterization employs:
- NMR spectroscopy : - and -NMR confirm the cyclohexylmethyl group (δ ~1.2–2.0 ppm for cyclohexyl protons) and pyrazole ring protons (δ ~6.0–7.5 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 207.15 for CHN) .
- X-ray crystallography : Resolves steric effects of the bulky cyclohexyl group on ring planarity .
Q. What analytical techniques are used to assess purity and stability?
Answer:
- HPLC : Quantifies impurities (<1% required for pharmacological studies) using C18 columns and UV detection at 254 nm .
- TGA/DSC : Evaluates thermal stability; degradation onset >200°C is typical for pyrazole derivatives .
- Accelerated stability studies : Exposure to humidity (75% RH) and heat (40°C) over 28 days monitors decomposition pathways .
Advanced Research Questions
Q. How does the cyclohexylmethyl substituent influence biological activity compared to other alkyl/aryl groups?
Answer: The cyclohexylmethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability in cell-based assays. Compared to ethyl or phenyl analogs, it reduces metabolic clearance by ~30% in microsomal studies due to steric shielding of the amine group . However, bulky substituents may hinder binding to flat enzymatic pockets (e.g., kinases), as shown in docking simulations . Structure-activity relationship (SAR) studies recommend balancing steric bulk with polar interactions .
Q. How can contradictory data on biological activity be resolved?
Answer: Contradictions often arise from assay variability or substituent effects. For example:
- Enzyme inhibition : IC values for cyclohexylmethyl derivatives vary by >10-fold across kinases due to active-site flexibility. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate hits .
- Cellular toxicity : Discrepancies in IC (e.g., 5 μM vs. 50 μM) may stem from differences in cell-line efflux pumps. Include transporter inhibitors (e.g., verapamil) in cytotoxicity assays .
Q. What strategies optimize metabolic stability without compromising potency?
Answer:
Q. How do computational methods guide the design of derivatives?
Answer:
Q. What are the major degradation pathways under physiological conditions?
Answer:
- Oxidative degradation : CYP450-mediated oxidation of the cyclohexyl group forms hydroxylated metabolites, detected via LC-MS/MS .
- Hydrolysis : The pyrazole ring remains stable at pH 1–10, but the amine group may form Schiff bases with aldehydes in biological matrices .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 193.29 g/mol | HRMS |
| logP | 2.8 | Shake-flask |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Nephelometry |
| Melting Point | 148–150°C | DSC |
Q. Table 2. Comparison with Analogous Compounds
| Compound | IC (Kinase X) | Metabolic Stability (t) |
|---|---|---|
| 3-(Cyclohexylmethyl) | 0.8 μM | 45 min (human microsomes) |
| 3-Ethyl analog | 1.2 μM | 22 min |
| 3-Phenyl analog | >10 μM | 15 min |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
